COX-2 Inhibitory Potency of Closest Structurally Characterized Analog Falls ~80-Fold Below Celecoxib: A Cautionary Baseline for CAS 2034293-55-3
The closest analog to CAS 2034293-55-3 for which quantitative COX-2 inhibition data exist in curated public databases is 4-[3-difluoromethyl-5-(5-methyl-furan-2-yl)-pyrazol-1-yl]-benzenesulfonamide (CHEMBL29847). This compound shares the pyrazolyl benzenesulfonamide core and the furan-2-yl substituent motif but differs in the furan substitution position, the presence of a difluoromethyl group, and the absence of the propanamide ethyl linker. In a human recombinant COX-2 inhibition assay, CHEMBL29847 returned an IC50 of 3.29 × 10³ nM (3.3 μM), with a COX-1 IC50 of 1.00 × 10⁵ nM (100 μM), yielding a COX-1/COX-2 selectivity ratio of approximately 30 [1]. By comparison, celecoxib inhibits human COX-2 with an IC50 of 0.04 μM (40 nM) and COX-1 with an IC50 of 15 μM, giving a selectivity ratio of roughly 375 [2]. The 80-fold gap in COX-2 potency between CHEMBL29847 and celecoxib demonstrates that furan-substituted analogs within this chemotype can exhibit vastly reduced activity relative to the clinical benchmark. For CAS 2034293-55-3, which contains a distinct furan-2-yl placement at the pyrazole 4-position and an extended propanamide side chain, no direct COX-2 IC50 data are available in the public domain; the activity profile of the closest neighbor serves as a class-level inference baseline and underscores the need for compound-specific characterization before selection.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No public data available for CAS 2034293-55-3 |
| Comparator Or Baseline | Closest structurally characterized analog CHEMBL29847: COX-2 IC50 = 3,290 nM (human recombinant); Celecoxib: COX-2 IC50 = 40 nM (human recombinant) |
| Quantified Difference | CHEMBL29847 is ~82-fold less potent than celecoxib on COX-2; activity of CAS 2034293-55-3 remains uncharacterized |
| Conditions | Human recombinant COX-2 enzyme inhibition assay (BindingDB/ChEMBL curated data from Searle Research and Development) |
Why This Matters
Procurement decisions must account for the possibility that furan-substituted analogs in this class may exhibit COX-2 potencies closer to the micromolar range rather than the nanomolar range of clinical candidates, making compound-specific activity verification essential.
- [1] BindingDB Entry BDBM50057612: 4-[3-Difluoromethyl-5-(5-methyl-furan-2-yl)-pyrazol-1-yl]-benzenesulfonamide (CHEMBL29847). Human COX-2 IC50 = 3.29 × 10³ nM; Mouse COX-2 IC50 = 3.31 × 10³ nM; Human COX-1 IC50 = 1.00 × 10⁵ nM. Curated by ChEMBL. View Source
- [2] Gierse JK et al. Kinetic basis for selective inhibition of cyclo-oxygenases. Biochem J. 1999;339(3):607–614. Celecoxib COX-2 IC50 = 0.04 μM; COX-1 IC50 = 15 μM; selectivity index ≈ 375. Confirmed in multiple independent sources: Nature Previews Table 2, 2020 (COX-2 IC50 0.04 μM, COX-1 IC50 15 μM); PMC Table 5, 2020 (COX-2 IC50 0.129 μM ovine). View Source
